2,4-Difluoro-6-hydroxybenzonitrile chemical properties
2,4-Difluoro-6-hydroxybenzonitrile chemical properties
An In-Depth Technical Guide to 2,4-Difluoro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications
Introduction
2,4-Difluoro-6-hydroxybenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a trifunctional molecule, it incorporates a hydroxyl group, a nitrile moiety, and two fluorine atoms on a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups acidifies the phenolic proton and activates the aromatic ring for specific transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are fundamental to its application in synthetic chemistry. The properties of 2,4-Difluoro-6-hydroxybenzonitrile are summarized below.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₃F₂NO | [1] |
| Molecular Weight | 155.10 g/mol | [1] |
| CAS Number | 1261793-35-4 | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | Approx. 127°C (for the 2,6-isomer) | [2] |
| Boiling Point | Predicted: 257.5±25.0 °C | [3] |
| Solubility | Soluble in methanol | [3] |
| pKa | Predicted: 6.17±0.10 | [3] |
| InChI Key | KEIYYIGMDPTAPL-UHFFFAOYSA-N (for 2,6-isomer) | [4] |
Spectroscopic Profile
The structural features of 2,4-Difluoro-6-hydroxybenzonitrile give rise to a characteristic spectroscopic signature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is expected to show distinct signals for the two aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹⁹F NMR : Two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
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-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the phenol (around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and C-F stretching vibrations (in the 1200-1300 cm⁻¹ region).[5]
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Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to the molecular weight of 155.10.
Synthesis and Methodologies
The synthesis of substituted difluorohydroxybenzonitriles can be achieved through multi-step sequences starting from readily available precursors. A representative synthesis, adapted from methods for related isomers, involves the transformation of a difluoroaniline derivative.[6]
Synthetic Workflow Diagram
Caption: General synthetic route for a difluorohydroxybenzonitrile isomer.
Experimental Protocol: Synthesis of a Difluorohydroxybenzonitrile Isomer
This protocol describes a general method for synthesizing a difluorohydroxybenzonitrile, based on established chemical transformations.[6][7]
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Bromination of Difluoroaniline : 3,5-Difluoroaniline is dissolved in a suitable solvent, such as a halogenated hydrocarbon. Bromine is added dropwise at a controlled temperature to achieve selective bromination, yielding the bromo-difluoroaniline intermediate.
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Diazotization and Hydrolysis : The resulting 4-bromo-3,5-difluoroaniline is subjected to diazotization using sodium nitrite in a strong acid like sulfuric or phosphoric acid at low temperatures. The diazonium salt is then hydrolyzed by heating in an aqueous solution, often in the presence of a copper salt, to replace the amino group with a hydroxyl group, forming 4-bromo-3,5-difluorophenol.[6]
-
Cyanation : The final step involves a cyanation reaction, where the bromo-difluorophenol is treated with a cyanide source, such as copper(I) cyanide or zinc cyanide, typically in the presence of a palladium catalyst in a polar aprotic solvent like DMF or NMP.[8][9] This substitutes the bromine atom with a nitrile group to afford the final product.
-
Purification : The crude product is purified using standard laboratory techniques, such as extraction, followed by recrystallization or column chromatography to yield the pure 2,6-difluoro-4-hydroxybenzonitrile.
Chemical Reactivity and Potential Transformations
The reactivity of 2,4-Difluoro-6-hydroxybenzonitrile is governed by its three functional groups, which can undergo a variety of chemical transformations. The fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAᵣ).[10]
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Reactions at the Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated with a base. The resulting phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions to introduce diverse substituents.
-
Reactions of the Nitrile Group : The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Aromatic Substitution (SNAᵣ) : The fluorine atoms, particularly the one ortho to the nitrile group, are susceptible to displacement by strong nucleophiles. This allows for the introduction of various functionalities, such as amines, alkoxides, or thiolates, onto the aromatic ring.[10]
Reactivity Map
Caption: Key chemical transformations of 2,4-Difluoro-6-hydroxybenzonitrile.
Applications in Drug Development
Fluorinated organic compounds are of immense importance in medicinal chemistry. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[11] 2,4-Difluoro-6-hydroxybenzonitrile serves as a key intermediate for the synthesis of bioactive molecules.
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Scaffold for Bioactive Molecules : The substituted phenyl ring is a common scaffold in many pharmaceutical agents. This compound provides a pre-functionalized core that can be elaborated into more complex drug candidates.
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Intermediate for Quinolone Antibiotics : Related difluoro-hydroxy-benzoic acids are crucial intermediates in the synthesis of modern fluoroquinolone antibiotics.[12] The functional handles on 2,4-difluoro-6-hydroxybenzonitrile allow for its conversion into analogous key intermediates.
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Role of the Nitrile Group : The nitrile group itself is found in over 30 approved pharmaceuticals and is considered a biocompatible functional group that is generally robust to metabolic degradation.[13] It can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Safety and Handling
Proper handling of 2,4-Difluoro-6-hydroxybenzonitrile is essential due to its potential hazards. The following information is derived from safety data sheets (SDS) for this compound and its close isomers.[14]
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Hazard Classification : This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[14]
-
H301+H311+H331 : Toxic if swallowed, in contact with skin or if inhaled.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
Precautionary Measures :
-
P261 : Avoid breathing dust.[14]
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[14]
-
P301 + P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor.[14]
-
P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place. Store locked up.
-
Disposal : Dispose of contents and container to an approved waste disposal plant.
References
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PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved from PrepChem.com. [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
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LookChem. (n.d.). Understanding 2,6-Difluoro-4-hydroxybenzonitrile: Properties, Uses, and Suppliers. Retrieved from [Link]
- Google Patents. (2007). CN1962623A - Process for preparing 2,4-difluoro benzonitril.
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ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
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Kelly, T. R., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2021(3), M1243. [Link]
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Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. [Link]
- Google Patents. (2009). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society. [Link]
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Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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